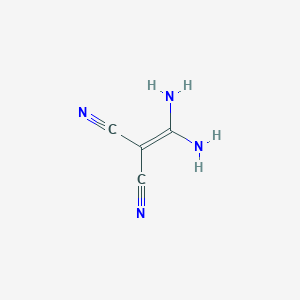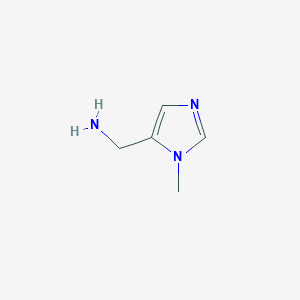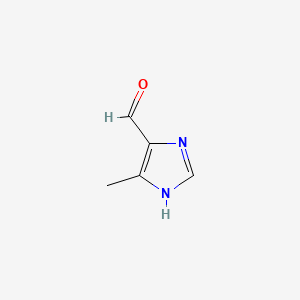
6-(Diethylamino)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylamino)pyridine-3-carbaldehyde is an organic compound . It is a derivative of pyridine-3-carbaldehyde, also known as nicotinaldehyde . The molecular formula of 6-(Diethylamino)pyridine-3-carbaldehyde is C10H14N2O .
Molecular Structure Analysis
The molecular structure of 6-(Diethylamino)pyridine-3-carbaldehyde has been analyzed using various spectroscopic techniques and quantum chemical calculations . These studies have provided detailed information about its structural parameters, vibrational properties, and electronic transitions .Physical And Chemical Properties Analysis
6-(Diethylamino)pyridine-3-carbaldehyde has a molecular weight of 178.23 . It is stable at room temperature in closed containers under normal storage and handling conditions .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
6-(Diethylamino)pyridine-3-carbaldehyde: plays a significant role in MCRs, which are pivotal in creating complex molecules with high yields and selectivity. These reactions are sustainable, often requiring fewer solvents and reducing the need for intermediate purifications .
Pharmaceutical Applications
In pharmaceutical research, this compound is utilized in the synthesis of bioactive ligands. Schiff bases derived from this aldehyde can exhibit a wide range of biological activities, including antibacterial and anticancer properties .
Material Science
The compound’s derivatives are investigated for their potential in material science, particularly in the development of new materials with specific optical or electronic properties. Its structural versatility allows for the creation of novel polymers and composites .
Environmental Science
6-(Diethylamino)pyridine-3-carbaldehyde: is used in environmental science to develop chemosensors. These sensors can detect specific ions or molecules, which is crucial for monitoring environmental pollutants and ensuring public safety .
Biochemistry Research
In biochemistry, this aldehyde is a precursor in the synthesis of complex organic compounds. It’s used to study enzyme reactions, metabolic pathways, and the synthesis of metabolites.
Analytical Methods
Analytical chemists employ 6-(Diethylamino)pyridine-3-carbaldehyde in developing new analytical methods. It’s particularly useful in spectroscopy for identifying and quantifying substances due to its distinct chemical signature .
Industrial Uses
Industrially, it serves as an intermediate in the synthesis of various chemicals. Its reactivity with other organic compounds is valuable in creating flavors, fragrances, and dyes .
Nonlinear Optical (NLO) Properties
Researchers explore the NLO properties of pyridinecarboxaldehydes for applications in photonics and telecommunications. These properties are essential for developing new technologies for light manipulation and transmission .
Safety and Hazards
Propriétés
IUPAC Name |
6-(diethylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISUIMHLSRKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383430 |
Source


|
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Diethylamino)pyridine-3-carbaldehyde | |
CAS RN |
578726-67-7 |
Source


|
| Record name | 6-(diethylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)







![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)




